molecular formula C23H25N5O4S B2433347 2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide CAS No. 901736-23-0

2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide

Cat. No. B2433347
CAS RN: 901736-23-0
M. Wt: 467.54
InChI Key: HYHOXVOZBZTETM-UHFFFAOYSA-N
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Description

The compound contains several functional groups and rings including a triazoloquinazolin ring, a phenyl ring, a thioether group, and an acetamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized using multicomponent reactions . For example, triazoloquinazolines can be synthesized using a Biginelli-like reaction .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazoloquinazolin ring system is a fused ring system that includes a triazole ring and a quinazolin ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the thioether group could be oxidized, and the acetamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the functional groups. For example, the presence of the acetamide group could increase its solubility in water .

Scientific Research Applications

Synthesis and Reactivity

Research into similar compounds has focused on their synthesis and chemical reactivity. For instance, the synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines has been reported, starting from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. This process allows for the generation of a variety of derivatives through thionation or chlorination followed by reaction with multifunctional nucleophiles (R. Al-Salahi, 2010).

Another study focused on the synthesis of triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents, highlighting the pharmacological potential of these compounds in cancer treatment (Mohsine Driowya et al., 2016).

Pharmacological Investigations

Several pharmacological investigations have been conducted on compounds with structural similarities, indicating potential antihistaminic, anticancer, and antimicrobial activities:

  • The development of 4-(3-Methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as a new class of H1-antihistaminic agents suggests that these compounds could serve as prototypes for further drug development (V. Alagarsamy et al., 2009).

  • The synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group has shown efficiency as bactericides against phytopathogenic bacteria, indicating the agricultural application of these compounds (Lan Yang & Xiaoping Bao, 2017).

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties. It could also be interesting to investigate its potential biological activity, given the biological activity observed for similar compounds .

properties

IUPAC Name

2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S/c1-30-11-7-10-24-20(29)14-33-23-25-17-13-19(32-3)18(31-2)12-16(17)22-26-21(27-28(22)23)15-8-5-4-6-9-15/h4-6,8-9,12-13H,7,10-11,14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHOXVOZBZTETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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